molecular formula C12H17FN2O B137588 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine CAS No. 112914-13-3

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Cat. No.: B137588
CAS No.: 112914-13-3
M. Wt: 224.27 g/mol
InChI Key: JHSPPBBJOLKJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine, also known as this compound, is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Shukla et al. (2014) elaborated on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative with a morpholinomethyl group. These compounds exhibited a range of intermolecular interactions, crucial for understanding their biological applications. The detailed structural analysis provided insights into the nature of these interactions, contributing to the design of new molecules with desired biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Another research by Banu et al. (2013) focused on the synthesis and crystal structure analysis of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole. The study provided insights into the molecular structure and intermolecular interactions, indicating the compound's potential for further biological applications (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).

Biological Activity and Applications

  • Tang and Fu (2018) synthesized a compound involving a morpholinomethyl group, which showed inhibition on the proliferation of various cancer cell lines. This study highlights the potential therapeutic applications of such compounds in cancer treatment (Tang & Fu, 2018).

  • In the field of phosphorus-nitrogen compounds, Binici et al. (2021) synthesized derivatives incorporating a 4-fluorobenzyl group and examined their biological activities against different cancer cell lines. Their findings suggest that these compounds could serve as a basis for developing new anticancer agents (Binici, Elmas, Okumuş, Tayhan, Hökelek, Şeker, Açık, & Kılıç, 2021).

  • Menteşe et al. (2015) explored the α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing the morpholine ring. Such studies are essential for discovering new drugs with multiple therapeutic effects (Menteşe, Ülker, & Kahveci, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P301+P312+P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPPBBJOLKJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437216
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112914-13-3
Record name 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112914-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Intermediate 21 was prepared in an analogous manner to Intermediate 1 (Alternative Procedure) from Intermediate 19 and 4-fluorobenzyl chloride, followed by deprotection to yield the title compound.
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours. The reaction mixture is adjusted to pH 11 with aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. Removal of the solvent under reduced pressure gives the title compound as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Intermediate 21 was prepared in an analogous manner to Intermediate 1 (Alternative Procedure) from Intermediate 19 and 4-fluorobenzyl chloride, followed by deprotection to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is the significance of chirality in synthesizing 2-Aminomethyl-4-(4-fluorobenzyl)morpholine for pharmaceutical applications?

A1: Chirality is crucial because different enantiomers of a molecule can exhibit different biological activities. In the case of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, which is an intermediate for mosapride, ensuring high enantiomeric excess (ee) is critical. The study by [] outlines an asymmetric synthesis route that achieves this. Producing the desired enantiomer with high purity ensures that the final drug interacts specifically with its target, enhancing efficacy and potentially minimizing off-target effects.

Q2: How does the process described in [] offer a more cost-effective approach to synthesizing substituted benzamide derivatives, a class of compounds to which mosapride belongs?

A2: The patent by [] details a process utilizing readily available and cheaper starting materials, specifically highlighting 4-amino-5-chloro-2-ethoxybenzoic acid and 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. This approach aims to reduce production costs compared to previously established methods. Moreover, the process emphasizes mild reaction conditions, which can contribute to cost-effectiveness by potentially reducing the need for specialized equipment or energy-intensive steps.

Q3: Why is the development of efficient and scalable synthetic routes for compounds like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine important in a pharmaceutical context?

A3: Efficient and scalable synthesis is paramount in pharmaceutical development to transition from laboratory-scale synthesis to industrial-scale production. In the context of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate for mosapride, this translates into being able to meet the demands of manufacturing sufficient quantities of the drug while ensuring consistent quality and cost-effectiveness. The route described in [], for example, with its focus on high enantioselectivity and a reasonable overall yield, represents a step towards a potentially scalable process. This is essential for making the final drug, mosapride, widely accessible to patients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.